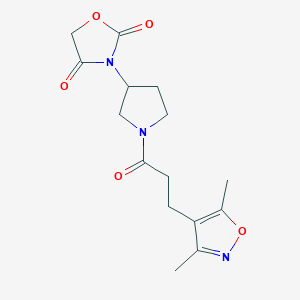
3-(1-(3-(3,5-Dimethylisoxazol-4-yl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-(3-(3,5-Dimethylisoxazol-4-yl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a useful research compound. Its molecular formula is C15H19N3O5 and its molecular weight is 321.333. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(1-(3-(3,5-Dimethylisoxazol-4-yl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews its biological activity based on available research findings, including synthesis methods, mechanisms of action, and efficacy against various biological targets.
Chemical Structure and Properties
The molecular formula for this compound is C15H20N4O3, with a molecular weight of approximately 304.35 g/mol. The structural complexity includes an oxazolidine core linked to a pyrrolidine moiety and a dimethylisoxazole substituent, which is critical for its biological activity.
Research indicates that compounds similar to This compound exhibit various mechanisms of action:
- Inhibition of Cell Proliferation : Studies have shown that such compounds can inhibit the proliferation of cancer cell lines by inducing apoptosis. For instance, derivatives have been tested against MDA-MB-231 (breast cancer), KCL-22 (lymphoblastoid), and HeLa (cervical cancer) cell lines, demonstrating significant cytotoxic effects .
- Targeting Specific Pathways : The presence of the isoxazole ring is associated with the modulation of signaling pathways involved in tumor growth and metastasis. The compound may interact with enzymes or receptors critical for cancer cell survival.
Anticancer Activity
A comprehensive study evaluated the cytotoxic effects of several derivatives including This compound :
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | MDA-MB-231 | 6.3 | Apoptosis induction |
| B | KCL-22 | 8.3 | Cell cycle arrest |
| C | HeLa | 9.6 | Apoptosis induction |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting potent activity against these cancer cell lines .
Case Studies
- In Vitro Studies : In vitro assays demonstrated that compounds structurally related to This compound effectively reduced cell viability in various cancer models while showing minimal toxicity to normal cells (PBMC) .
- In Vivo Studies : Preliminary animal studies have indicated that similar compounds can significantly reduce tumor size in xenograft models without severe side effects, highlighting their potential as therapeutic agents in oncology .
属性
IUPAC Name |
3-[1-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5/c1-9-12(10(2)23-16-9)3-4-13(19)17-6-5-11(7-17)18-14(20)8-22-15(18)21/h11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRHUVWXXFNFHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCC(C2)N3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














